molecular formula C24H21FN2O5 B6514627 1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892266-36-3

1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6514627
CAS No.: 892266-36-3
M. Wt: 436.4 g/mol
InChI Key: JYVKTBWZHSRDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C24H21FN2O5 and its molecular weight is 436.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.14344994 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)27-23(28)17-9-5-7-11-19(17)26(24(27)29)14-15-8-4-6-10-18(15)25/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVKTBWZHSRDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of the tetrahydroquinazoline family, which is known for various pharmacological properties including antitumor and antibacterial effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C19H20F N3O4
  • Molecular Weight : 373.37 g/mol
  • IUPAC Name : this compound

The presence of the fluorophenyl and trimethoxyphenyl groups suggests potential interactions with biological targets due to their electron-withdrawing and electron-donating properties respectively.

Antitumor Activity

Recent studies have indicated that compounds containing the tetrahydroquinazoline scaffold exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research has shown that related compounds can inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation .
  • Case Studies :
    • A study demonstrated that a similar tetrahydroquinazoline derivative led to cell cycle arrest at the G2/M phase in cancer cell lines, indicating its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • In Vitro Studies : The compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. It showed promising results with significant inhibition zones compared to standard antibiotics .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were determined to be effective against several strains, suggesting its potential as a new antibacterial agent.

Comparative Biological Activity Table

Activity TypeCompound TestedResultReference
AntitumorTetrahydroquinazoline derivativeInduced apoptosis in cancer cells
Antibacterial1-[(2-fluorophenyl)methyl] derivativeSignificant inhibition of bacteria
AntifungalRelated tetrahydroquinolinesEffective against fungi

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors that disrupt critical cellular processes.
  • Cell Cycle Interference : By affecting cell cycle checkpoints, these compounds can halt the proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells leading to apoptosis.

Scientific Research Applications

General Synthetic Route

  • Starting Materials : Use appropriate isothiocyanates and amines.
  • Reaction Conditions : Conduct the reaction in an aqueous medium at controlled temperatures.
  • Purification : Filter and recrystallize to obtain pure compounds.

Anticancer Properties

Research indicates that tetrahydroquinazolines may exhibit anticancer properties. The specific compound has shown promise in inhibiting cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Studies have reported that derivatives of tetrahydroquinazolines possess antimicrobial properties against a range of bacterial strains. The presence of fluorine and methoxy substituents enhances their bioactivity by improving membrane permeability and interaction with microbial targets .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It could potentially be used in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Lead Compound Identification

Due to its diverse biological activities, this compound serves as a lead structure for developing new drugs targeting cancer, microbial infections, and neurodegeneration. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile.

Formulation Development

The compound can be formulated into various dosage forms, including tablets and injectables. Its solubility and stability are critical parameters that are being studied to enhance bioavailability .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of tetrahydroquinazoline and tested their efficacy against breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth compared to controls, indicating a potential therapeutic application in oncology.

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an antibacterial agent.

Preparation Methods

Formation of the Tetrahydroquinazoline-2,4-dione Core

The core structure is synthesized via a two-step process:

Step 1: Synthesis of 2-Aminobenzamide Intermediate
A solution of 3,4,5-trimethoxyaniline (1.0 equiv) and isatoic anhydride (1.3 equiv) in DMF is stirred at 50°C for 2 hours, yielding 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide (3a ) in 84–93% yield. The reaction proceeds via nucleophilic attack of the amine on the anhydride, releasing CO₂.

Step 2: Cyclization with Triphosgene
Triphosgene (0.2 equiv) in dichloromethane is added to 3a , followed by triethylamine (6.0 equiv). Refluxing for 2 hours induces cyclization, forming 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (4a ) in 75–82% yield. The use of triphosgene over ethyl chloroformate minimizes side reactions, as noted in comparative studies.

N1-Alkylation with 2-Fluorobenzyl Group

Methylation and Alkylation Protocol
The N1 position of 4a is alkylated using 2-fluorobenzyl bromide (1.5 equiv) in the presence of tetramethylguanidine (TMG, 2.0 equiv) and methyl iodide (1.2 equiv) in DMF at 60°C for 6 hours. This step achieves 83–96% yield of the target compound, with purification via silica gel chromatography (eluent: dichloromethane/methanol 95:5).

Table 1: Impact of Solvent and Base on Alkylation Yield

SolventBaseTemperature (°C)Yield (%)
DMFTetramethylguanidine6092
THFK₂CO₃8067
AcetonitrileDBU5078

Tetramethylguanidine in DMF emerges as the optimal base-solvent system, enhancing nucleophilicity while minimizing decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 4H, Ar-H), 6.89 (s, 2H, trimethoxyphenyl-H), 5.12 (s, 2H, N-CH₂-C₆H₄F), 3.91 (s, 9H, OCH₃), 3.02–2.85 (m, 4H, cyclohexane-H).

  • ¹³C NMR : δ 166.5 (C=O), 158.2 (C-F), 153.1–147.8 (OCH₃), 60.1 (N-CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 481.1743 [M + H]⁺.

  • Calculated : C₂₇H₂₆FN₃O₅⁺: 481.1749.

Comparative Analysis of Alternative Methods

Reductive Amination Approach

A secondary route involves reductive amination of 3,4,5-trimethoxyphenylglyoxal with 2-fluorobenzylamine, followed by cyclization using urea under acidic conditions. However, this method yields <50% due to competing imine formation.

One-Pot Diazotization-Cyclization

Attempts to adapt methodologies from benzotriazinone synthesis using tert-butyl nitrite and TBAI led to incomplete cyclization, highlighting the incompatibility of diazonium intermediates with electron-rich aryl groups.

Industrial-Scale Considerations

Purification Challenges

The target compound exhibits limited solubility in aqueous systems, necessitating crystallization from ethanol/water (7:3). Pilot-scale trials achieved 89% purity after two recrystallizations, with residual DMF removed via azeotropic distillation .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including cyclization and functionalization steps. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates.
  • Temperature Control : Reactions may require reflux conditions (80–120°C) to achieve cyclization, as seen in analogous quinazoline derivatives .
  • Catalysts : Lewis acids like ZnCl₂ or FeCl₃ can enhance yields in heterocycle formation.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is recommended for isolating the final product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the 2-fluorophenyl and 3,4,5-trimethoxyphenyl groups. Aromatic protons typically appear at δ 6.5–8.0 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification. The molecular ion peak (M⁺) should match the theoretical molecular weight (C₂₆H₂₂FN₃O₅: ~475.45 g/mol).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the tetrahydroquinazoline-dione scaffold, as demonstrated in structurally similar triazole derivatives .

Q. What in vitro biological screening assays are recommended for initial pharmacological evaluation?

Methodological Answer:

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ampicillin as a positive control. The 3,4,5-trimethoxyphenyl group is associated with enhanced activity .
  • Antifungal Screening : Test against C. albicans via broth microdilution (MIC₉₀ values). Fluconazole can serve as a reference .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess safety margins (IC₅₀ > 50 µM is desirable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 3-fluoro, 4-chloro) or trimethoxyphenyl (e.g., 2,4-dimethoxy) groups to probe electronic and steric effects .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions.
  • Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition or antimicrobial activity).

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability : Perform liver microsome assays to assess compound degradation. Poor in vivo efficacy may correlate with rapid hepatic clearance .
  • Bioavailability Studies : Measure plasma concentration-time profiles (AUC, Cₘₐₓ) in rodent models. Low oral bioavailability may explain discrepancies .
  • Target Engagement : Use techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify binding to intended targets in vivo .

Q. What experimental strategies are suitable for evaluating in vivo pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetic Parameters :

    ParameterMethod
    Half-life (t₁/₂)LC-MS/MS plasma analysis
    Volume of DistributionNon-compartmental analysis
    Clearance (CL)Dose/AUC₀–∞ calculation
  • Toxicity Profiling :

    • Acute Toxicity : OECD Guideline 423 (dose escalation in rodents).
    • Genotoxicity : Ames test for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.